4-{[(tert-butoxy)carbonyl](methyl)amino}pent-2-enoic acid
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Overview
Description
4-{(tert-butoxy)carbonylamino}pent-2-enoic acid is an organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a pent-2-enoic acid backbone. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(tert-butoxy)carbonylamino}pent-2-enoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions.
Formation of the Pent-2-enoic Acid Backbone: The protected amino group is then reacted with a suitable precursor to form the pent-2-enoic acid backbone. This can involve various organic reactions such as aldol condensation or Wittig reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4-{(tert-butoxy)carbonylamino}pent-2-enoic acid may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-throughput purification methods such as preparative HPLC (High-Performance Liquid Chromatography) ensures the efficient production of the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
4-{(tert-butoxy)carbonylamino}pent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{(tert-butoxy)carbonylamino}pent-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{(tert-butoxy)carbonylamino}pent-2-enoic acid involves its ability to act as a protecting group for amino acids and peptides. The tert-butoxycarbonyl group stabilizes the amino group, preventing it from participating in unwanted reactions. This allows for selective reactions to occur at other functional groups in the molecule. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-{(tert-butoxy)carbonylamino}benzoic acid
- 4-{(tert-butoxy)carbonylamino}butanoic acid
- 2-{(tert-butoxy)carbonylamino}pent-4-enoic acid
Uniqueness
4-{(tert-butoxy)carbonylamino}pent-2-enoic acid is unique due to its specific structure, which combines the stability of the Boc protecting group with the reactivity of the pent-2-enoic acid backbone. This makes it particularly useful in the synthesis of peptides and other complex molecules, where selective protection and deprotection of functional groups are crucial.
Properties
CAS No. |
2229657-06-9 |
---|---|
Molecular Formula |
C11H19NO4 |
Molecular Weight |
229.3 |
Purity |
95 |
Origin of Product |
United States |
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